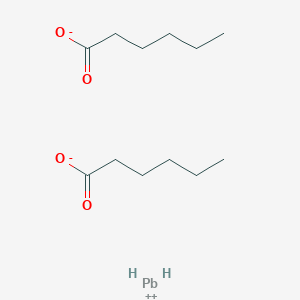

Lead dihexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lead dihexanoate typically involves the reaction of lead(II) acetate with hexanoic acid in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Pb(CH}_3\text{COO)}_2 + 2 \text{C}6\text{H}{11}\text{COOH} \rightarrow \text{Pb(C}6\text{H}{11}\text{COO)}_2 + 2 \text{CH}_3\text{COOH} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

化学反応の分析

Types of Reactions

Lead dihexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form lead(IV) compounds.

Reduction: It can be reduced to lead(0) or other lower oxidation states.

Substitution: The hexanoate ligands can be substituted with other carboxylates or ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.

Substitution: Ligand exchange reactions can be carried out using various carboxylic acids or other ligands.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead(IV) oxide (PbO2), while reduction may produce elemental lead (Pb).

科学的研究の応用

Industrial Applications

1.1. Additive in Plastics and Polymers

Lead dihexanoate is commonly used as a heat stabilizer in the production of polyvinyl chloride (PVC) and other polymers. It helps to enhance thermal stability during processing and prolongs the lifespan of plastic products by preventing degradation at high temperatures. The compound acts by forming a protective layer around the polymer chains, thereby reducing oxidative damage.

1.2. Paints and Coatings

In the coatings industry, this compound serves as a drying agent. It accelerates the curing process of paints and varnishes, which is crucial for achieving desired finish qualities in industrial applications. The compound's effectiveness as a drier is attributed to its ability to facilitate oxidative cross-linking reactions within the paint matrix.

1.3. Lubricants

This compound is also employed in formulating lubricants, where it contributes to improved performance under high-pressure conditions. Its presence enhances the lubricating properties, reducing wear and tear on mechanical components.

Research Applications

2.1. Catalysis

Research has indicated that this compound can function as a catalyst in organic synthesis reactions, particularly in esterification processes. Its catalytic properties allow for more efficient conversions with higher yields compared to traditional catalysts.

2.2. Biochemical Studies

In biochemical research, this compound has been utilized to study lead's effects on biological systems, particularly regarding its toxicity and mechanisms of action within cellular environments. Case studies have demonstrated that exposure to lead compounds can disrupt various metabolic pathways, leading to significant health implications.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Plastics & Polymers | Heat stabilizer for PVC | Enhances thermal stability |

| Paints & Coatings | Drying agent in paints | Accelerates curing process |

| Lubricants | Component in high-performance lubricants | Reduces wear under high-pressure conditions |

| Organic Synthesis | Catalyst in esterification | Increases efficiency and yield |

| Biochemical Research | Study of lead toxicity effects | Insights into metabolic disruptions |

Case Studies

3.1. Toxicological Studies

A study conducted on chronic lead exposure using this compound highlighted its impact on neurometabolic activity in animal models. Mice exposed to this compound demonstrated significant alterations in glutamatergic and GABAergic activity, suggesting potential neurotoxic effects that could extend to human health concerns related to occupational exposure .

3.2. Industrial Exposure Cases

In an industrial setting, case studies have documented instances of lead poisoning among workers handling this compound-containing materials without adequate safety measures. These cases emphasize the importance of proper handling protocols and personal protective equipment (PPE) to mitigate health risks associated with lead exposure .

Regulatory Considerations

Due to the toxic nature of lead compounds, including this compound, regulatory bodies have imposed strict guidelines governing their use in consumer products and industrial applications. The European Union has banned many uses of lead-based compounds in cosmetics and paints due to their potential health risks .

作用機序

The mechanism of action of Lead dihexanoate involves its interaction with molecular targets and pathways. The lead ion can coordinate with various ligands and participate in redox reactions. The hexanoate ligands may influence the solubility and reactivity of the compound. The dihydride groups can act as reducing agents, facilitating electron transfer processes.

類似化合物との比較

Similar Compounds

Lead(II) acetate: A common lead carboxylate with acetate ligands.

Lead(II) propionate: Similar to Lead dihexanoate but with propionate ligands.

Lead(II) butyrate: Another lead carboxylate with butyrate ligands.

Uniqueness

This compound is unique due to its specific combination of hexanoate and dihydride ligands

特性

CAS番号 |

15773-53-2 |

|---|---|

分子式 |

C12H22O4Pb |

分子量 |

437.50068 |

IUPAC名 |

hexanoate;lead(2+) dihydride |

InChI |

InChI=1S/2C6H12O2.Pb.2H/c2*1-2-3-4-5-6(7)8;;;/h2*2-5H2,1H3,(H,7,8);;;/q;;+2;;/p-2 |

InChIキー |

CGSAAYNFWHCUGW-UHFFFAOYSA-L |

SMILES |

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[PbH2+2] |

正規SMILES |

CCCCCC(=O)[O-].CCCCCC(=O)[O-].[PbH2+2] |

Key on ui other cas no. |

15773-53-2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。